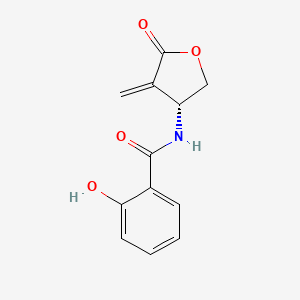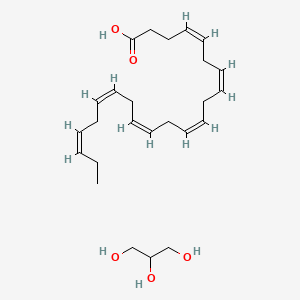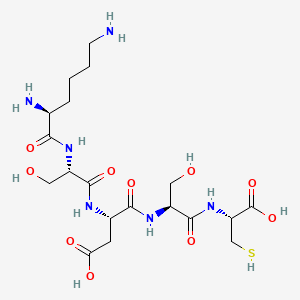![molecular formula C24H23ClF3N9O2 B12392412 N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and nitro groups, a pyrimidine ring, and a benzimidazole moiety with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, including nucleophilic aromatic substitution, Buchwald-Hartwig arylamination, and other organic transformations. The process begins with the preparation of key intermediates, such as 6-chloro-3-nitropyridine and 6-(trifluoromethyl)-1H-benzimidazole, followed by their coupling under specific reaction conditions.
Nucleophilic Aromatic Substitution: The initial step involves the nucleophilic substitution of 6-chloro-3-nitropyridine with an appropriate nucleophile, such as an amine or an alcohol, under basic conditions.
Buchwald-Hartwig Arylamination: The next step involves the coupling of the substituted pyridine intermediate with a piperazine derivative using a palladium catalyst and a suitable ligand. This reaction is typically carried out under inert atmosphere and elevated temperatures.
Final Coupling and Purification: The final step involves the coupling of the resulting intermediate with 6-(trifluoromethyl)-1H-benzimidazole under specific conditions to yield the target compound. The product is then purified using chromatographic techniques to obtain the desired purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of oxidized derivatives.
Reduction: The nitro group in the pyridine ring can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and iron powder.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Substituted pyridine derivatives with various nucleophiles.
科学的研究の応用
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting kinases with a rare cysteine in the hinge region. It has shown activity against kinases such as MPS1, MAPKAPK2, and p70S6Kβ.
Biological Research: The compound is used in studies related to cell signaling pathways, cancer research, and other biological processes.
Chemical Biology: It serves as a tool compound for studying the interactions between small molecules and biological targets.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications, including the development of new drugs for cancer and other diseases.
作用機序
The mechanism of action of N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity by preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and other cellular processes, leading to potential therapeutic effects in cancer and other diseases.
類似化合物との比較
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyridine and nitro substitution pattern but differs in the presence of an isoquinoline ring instead of a pyrimidine ring.
N-(6-chloro-3-nitropyridin-2-yl)acetamide: This compound has a simpler structure with an acetamide group instead of the complex piperazine and benzimidazole moieties.
Uniqueness
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The presence of the trifluoromethyl group in the benzimidazole moiety and the piperazine linkage to the pyrimidine ring distinguishes it from other similar compounds, enhancing its potential as a versatile tool in scientific research and pharmaceutical development.
特性
分子式 |
C24H23ClF3N9O2 |
|---|---|
分子量 |
561.9 g/mol |
IUPAC名 |
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C24H23ClF3N9O2/c1-2-14-12-29-23(33-21-18(37(38)39)5-6-19(25)32-21)34-22(14)36-9-7-35(8-10-36)13-20-30-16-4-3-15(24(26,27)28)11-17(16)31-20/h3-6,11-12H,2,7-10,13H2,1H3,(H,30,31)(H,29,32,33,34) |
InChIキー |
MNNVHQRNIFTVAC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(N=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F)NC5=C(C=CC(=N5)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)


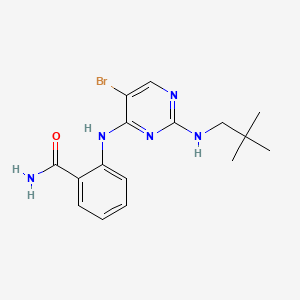
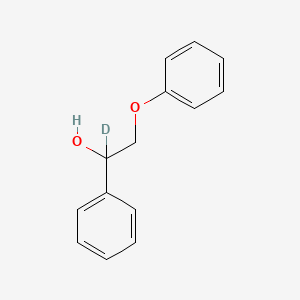
![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
